2-(Trifluoromethyl)naphthalene-3-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

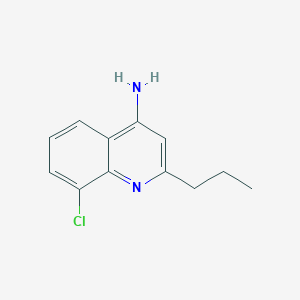

2-(Trifluoromethyl)naphthalene-3-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)naphthalene-3-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the reaction of 2-(Trifluoromethyl)naphthalene with formaldehyde in the presence of a base to introduce the methanol group at the 3-position . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

反応の種類

2-(トリフルオロメチル)ナフタレン-3-メタノールは、次のようなさまざまな化学反応を起こすことができます。

酸化: メタノール基は酸化されて、対応するアルデヒドまたはカルボン酸を形成する可能性があります。

還元: この化合物は還元されて、官能基が変化したさまざまな誘導体を形成する可能性があります。

置換: トリフルオロメチル基は置換反応に関与し、さまざまな置換基を持つ新しい化合物を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロゲンや求核剤などの試薬は、適切な条件下で使用して、置換反応を実現することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、メタノール基の酸化によって2-(トリフルオロメチル)ナフタレン-3-カルボン酸が生成される一方、置換反応によってさまざまなトリフルオロメチル置換ナフタレン誘導体が生成される可能性があります .

4. 科学研究への応用

2-(トリフルオロメチル)ナフタレン-3-メタノールは、科学研究でさまざまな用途があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物の誘導体は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。

医学: 特に治療薬の薬物動態特性を向上させる可能性があるため、創薬における使用が検討されています。

科学的研究の応用

2-(Trifluoromethyl)naphthalene-3-methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

作用機序

2-(トリフルオロメチル)ナフタレン-3-メタノールの作用機序は、特定の分子標的および経路との相互作用を含みます。トリフルオロメチル基は、化合物の親油性を高めることができ、生物学的膜をより効果的に透過することができます。 この特性は、特に創薬において重要であり、治療薬のバイオアベイラビリティと有効性を向上させることができます .

類似化合物との比較

類似化合物

2-(トリフルオロメチル)ナフタレン: メタノール基は欠損していますが、ナフタレン環にトリフルオロメチル置換基があります。

3-(トリフルオロメチル)ナフタレン-2-メタノール: 構造は類似していますが、トリフルオロメチル基とメタノール基の位置が異なります。

2-(トリフルオロメチル)フェニルメタノール: ナフタレン環ではなく、フェニル環が含まれています。

独自性

特性

分子式 |

C12H9F3O |

|---|---|

分子量 |

226.19 g/mol |

IUPAC名 |

[3-(trifluoromethyl)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-6,16H,7H2 |

InChIキー |

RWBIHMJFBNKFPZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)

![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)

![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)

![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)